

Spectroscopic Analysis of Methyl 2,6-dimethylisonicotinate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 2,6-dimethylisonicotinate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **Methyl 2,6-dimethylisonicotinate**, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this molecule. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Molecular Structure

Methyl 2,6-dimethylisonicotinate possesses a pyridine ring substituted with two methyl groups at the 2 and 6 positions and a methyl ester group at the 4 position. This substitution pattern dictates its unique spectroscopic signature.

Molecular Formula: $C_9H_{11}NO_2$ Molecular Weight: 165.19 g/mol CAS Number: 142896-15-9

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for **Methyl 2,6-dimethylisonicotinate**, the following data are predicted based on established spectroscopic principles and analysis of structurally analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (Proton NMR) Spectroscopy

The ^1H NMR spectrum is expected to be relatively simple, reflecting the symmetry of the molecule.

- Table 1: Predicted ^1H NMR Data for **Methyl 2,6-dimethylisonicotinate**

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~7.5 - 7.7	Singlet	2H	H-3, H-5 (Aromatic)
~3.9	Singlet	3H	-OCH ₃ (Ester)
~2.5	Singlet	6H	2,6-di-CH ₃ (Aromatic)

^{13}C NMR (Carbon-13 NMR) Spectroscopy

The ^{13}C NMR spectrum will show distinct signals for each unique carbon environment in the molecule.

- Table 2: Predicted ^{13}C NMR Data for **Methyl 2,6-dimethylisonicotinate**

Chemical Shift (δ) (ppm)	Assignment
~165	C=O (Ester Carbonyl)
~158	C-2, C-6 (Aromatic)
~145	C-4 (Aromatic)
~120	C-3, C-5 (Aromatic)
~52	-OCH ₃ (Ester Methyl)
~24	2,6-di-CH ₃ (Aromatic Methyls)

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

- Table 3: Predicted IR Absorption Bands for **Methyl 2,6-dimethylisonicotinate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050-3000	Medium	Aromatic C-H Stretch
~2960-2850	Medium	Aliphatic C-H Stretch (CH ₃)
~1725	Strong	C=O Stretch (Ester)
~1600, ~1470	Medium-Strong	Aromatic C=C and C=N Bending
~1250	Strong	C-O Stretch (Ester)

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

- Table 4: Predicted Mass Spectrometry Data for **Methyl 2,6-dimethylisonicotinate**

m/z	Relative Intensity	Assignment
165	High	[M] ⁺ (Molecular Ion)
150	Medium	[M - CH ₃] ⁺
134	High	[M - OCH ₃] ⁺
106	Medium	[M - COOCH ₃] ⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

- Weigh approximately 10-20 mg of solid **Methyl 2,6-dimethylisonicotinate** for ^1H NMR (50-100 mg for ^{13}C NMR) and place it in a clean, dry vial.[\[1\]](#)
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl_3).
- Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
- If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[\[2\]](#)
- Cap the NMR tube and carefully wipe the outside.

Instrumental Analysis:

- The NMR spectrometer is typically operated at a field strength of 300-500 MHz for ^1H NMR.
- The sample is placed in the spectrometer's probe.
- For ^{13}C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon.
- Data is acquired for a sufficient number of scans to achieve a good signal-to-noise ratio.
- The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum.
- The spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

- Dissolve a small amount (a few milligrams) of **Methyl 2,6-dimethylisonicotinate** in a volatile solvent (e.g., dichloromethane or acetone) in a small vial.[\[3\]](#)
- Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.

- Using a pipette, apply a drop of the solution to the center of the salt plate.[\[3\]](#)
- Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[\[3\]](#)

Instrumental Analysis:

- Place the salt plate with the sample film in the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty spectrometer.
- Acquire the sample spectrum. The instrument records the interferogram and performs a Fourier transform to generate the infrared spectrum.
- The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

- A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.
- The sample is heated under vacuum to promote volatilization.[\[4\]](#)
- The gaseous molecules enter the ion source where they are bombarded by a high-energy electron beam (typically 70 eV).[\[4\]](#)[\[5\]](#)
- This bombardment causes the ejection of an electron from the molecule, forming a positively charged molecular ion ($[\text{M}]^+$).[\[5\]](#)

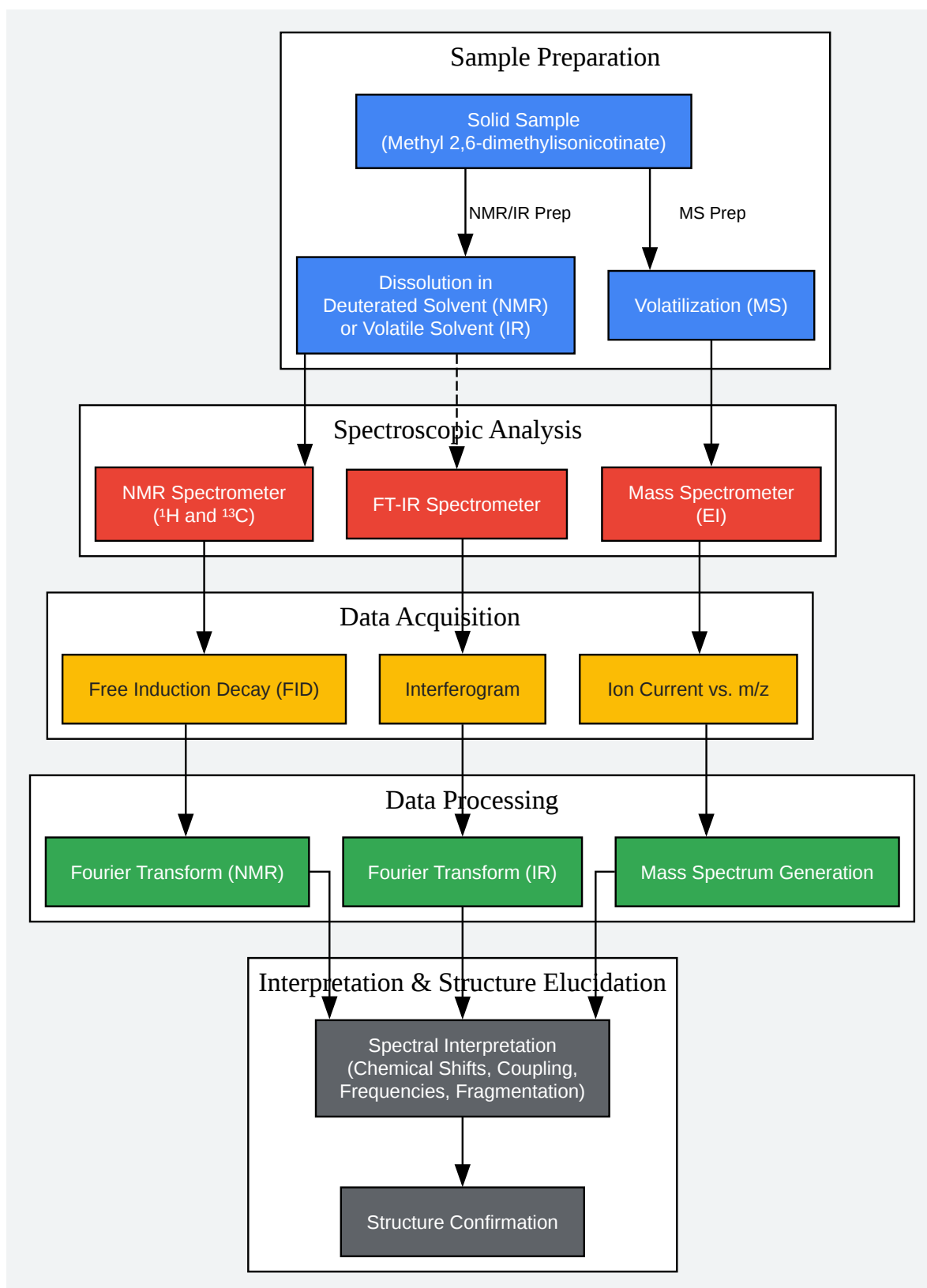
Mass Analysis and Detection:

- The newly formed ions are accelerated out of the ion source by an electric field.
- The ions then travel through a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).[\[5\]](#)

- A detector records the abundance of ions at each m/z value.
- The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z .

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **Methyl 2,6-dimethylisonicotinate**.



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Caption: Workflow for Spectroscopic Analysis.

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